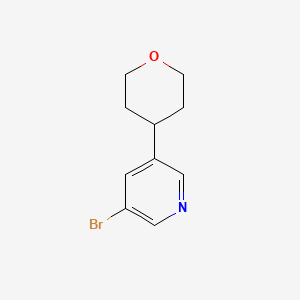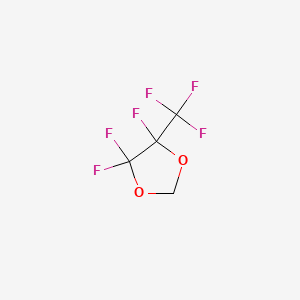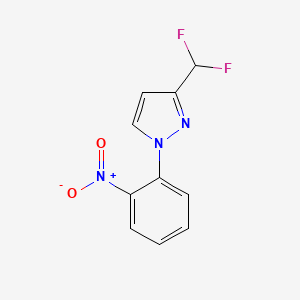![molecular formula C10H11ClN2O3 B11712848 Ethyl [2-(3-chlorophenyl)]hydrazide oxalate CAS No. 40589-87-5](/img/structure/B11712848.png)
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate is a chemical compound that belongs to the class of hydrazides. Hydrazides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(3-chlorophenyl)]hydrazide oxalate typically involves the reaction of 3-chlorobenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of ethyl [2-(3-chlorophenyl)]hydrazide oxalate involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [2-(4-chlorophenyl)]hydrazide oxalate
- Ethyl [2-(3-bromophenyl)]hydrazide oxalate
- Ethyl [2-(3-methylphenyl)]hydrazide oxalate
Uniqueness
Ethyl [2-(3-chlorophenyl)]hydrazide oxalate is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
Propriétés
Numéro CAS |
40589-87-5 |
|---|---|
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
ethyl 2-[2-(3-chlorophenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-4-7(11)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Clé InChI |
SWBRFYFYHKBJJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NNC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)


![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)


![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)

![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)

![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
